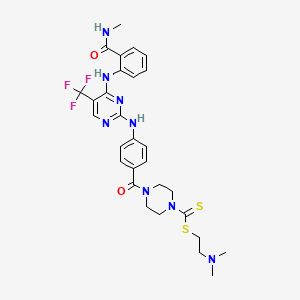
FAK inhibitor 2
概要
説明
FAK阻害剤2は、細胞接着、移動、および生存において重要な役割を果たす非受容体型チロシンキナーゼである焦点接着キナーゼ(FAK)の強力で経口活性のある阻害剤です。 FAKはさまざまな固形腫瘍で過剰発現しているため、癌治療の重要な標的となっています 。 FAK阻害剤2は、FAKの自己リン酸化を効果的に阻害し、それによって癌細胞の生存率、クローン形成能、および腫瘍の増殖を低下させます .
準備方法
FAK阻害剤2の合成には、主要な中間体の調製とその後の特定の反応条件下でのカップリングを含む、いくつかのステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、阻害剤のコア構造として機能するトリアジンまたはピリミジン骨格の調製を伴います.
官能基化: 次に、コア構造は、阻害活性を高め、薬物動態特性を改善するために、さまざまな置換基で官能基化されます.
カップリング反応: 最後のステップでは、官能基化されたコア構造を他の化学基とカップリングして、完全なFAK阻害剤2分子を形成します.
FAK阻害剤2の工業生産方法は、高収率と純度を確保し、大規模生産へのスケーラビリティを確保するために、これらの合成経路の最適化を含む可能性が高いです .
化学反応の分析
FAK阻害剤2は、以下を含むいくつかの種類の化学反応を受けます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます 。 これらの反応から生成される主要な生成物は、一般的に、活性が向上または変化したFAK阻害剤2の改変バージョンです .
科学研究アプリケーション
FAK阻害剤2は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
FAK inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
FAK阻害剤2は、特にTyr397の特定のチロシン残基におけるFAKの自己リン酸化を阻害することにより、その効果を発揮します 。 この阻害は、活性なFAK-SRC複合体の形成を阻害し、それによって細胞接着、移動、および生存に関与する下流のシグナル伝達経路を遮断します 。 関連する分子標的および経路には、インテグリン媒介シグナル伝達経路、上皮成長因子受容体(EGFR)経路、および血小板由来成長因子受容体(PDGFR)経路が含まれます .
類似の化合物との比較
FAK阻害剤2は、TAE226、PF-573228、およびPF-43196などの他のFAK阻害剤と比較できます。これらは、ジアミノピリミジン骨格を含むATP競合阻害剤でもあります 。 FAK阻害剤2は、用量依存的にFAKの自己リン酸化を共有結合的に阻害する能力が特徴であり、腫瘍細胞の増殖と移動のより効果的な阻害につながります 。 他の類似の化合物には、Tyr397のFAKの自己リン酸化を直接阻害する1,2,4,5-ベンゼンテトラアミンテトラハイドロクロリドであるY15があります .
類似化合物との比較
FAK inhibitor 2 can be compared with other FAK inhibitors such as TAE226, PF-573228, and PF-43196, which are also ATP-competitive inhibitors containing the diaminopyrimidine scaffold . this compound is unique in its ability to covalently inhibit FAK autophosphorylation in a dose-dependent manner, leading to more effective inhibition of tumor cell proliferation and migration . Other similar compounds include Y15, a 1,2,4,5-benzenetetraamine tetrahydrochloride that directly inhibits FAK autophosphorylation at Tyr397 .
特性
IUPAC Name |
2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33F3N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


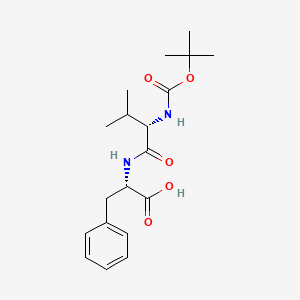
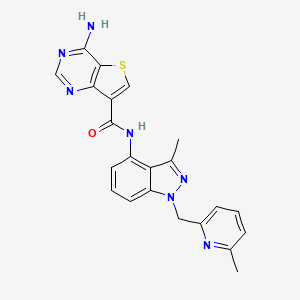
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)

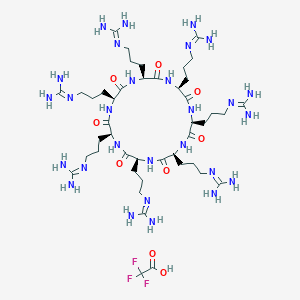



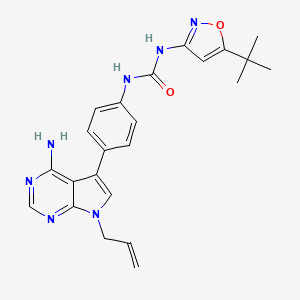
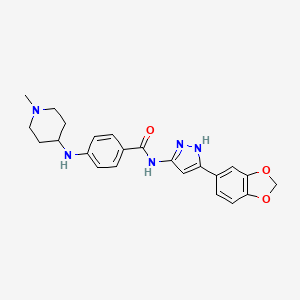
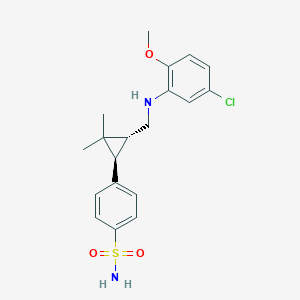
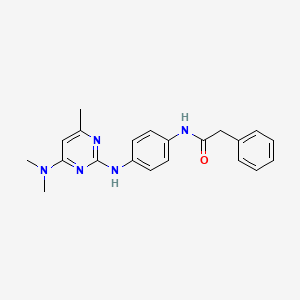
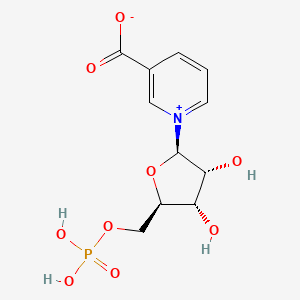
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
